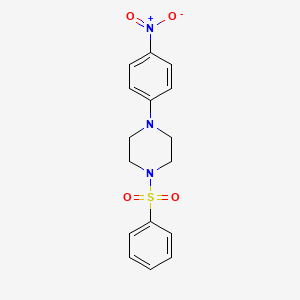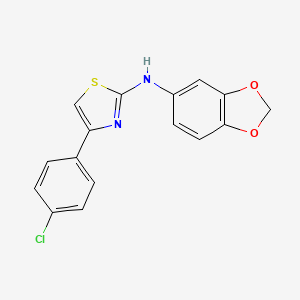
Bis(diphenylphosphinylmethyl) ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diphenylphosphinylmethyl) ether is a chemical compound known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a phosphorus-containing compound with a unique structure that allows it to participate in a variety of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(diphenylphosphinylmethyl) ether typically involves the alkylation of o-(diphenylphosphinylmethyl)phenol by oligoethylene glycol ditosylates. This reaction leads to the formation of acyclic polyether complexing agents with phosphinylmethylphenyl terminal groups . The reaction conditions often include the use of a conductometric method in tetrahydrofuran-chloroform (4:1 by volume) to determine the stability constants of the resulting compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach for the synthesis of ethers, including the Williamson ether synthesis, can be applied. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction .
Chemical Reactions Analysis
Types of Reactions
Bis(diphenylphosphinylmethyl) ether undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids like HBr or HI for cleavage reactions . The reaction conditions often involve protonation of the ether oxygen, followed by nucleophilic attack by the halide conjugate base .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, acidic cleavage of the compound can yield alcohol and alkyl halide products .
Scientific Research Applications
Bis(diphenylphosphinylmethyl) ether has several scientific research applications, including:
Mechanism of Action
The mechanism of action of bis(diphenylphosphinylmethyl) ether involves its ability to act as a ligand, forming stable complexes with metal ions. The molecular targets include alkali metal cations, and the pathways involved in its action are related to its complex-forming ability and selectivity .
Comparison with Similar Compounds
Similar Compounds
Bis[(2-diphenylphosphino)phenyl] ether:
Tetraethylene glycol bis(o-diphenylphosphinylmethyl)phenyl ether: This compound surpasses crown ethers in terms of effectiveness for lithium cations.
Uniqueness
Bis(diphenylphosphinylmethyl) ether is unique due to its specific structure, which allows it to form stable complexes with a high selectivity for certain metal cations. This property makes it more effective than other similar compounds in specific applications, such as ion transport and separation .
Properties
Molecular Formula |
C26H24O3P2 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[diphenylphosphorylmethoxymethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C26H24O3P2/c27-30(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-29-22-31(28,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI Key |
KNSKBATZOAOFSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(COCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11100325.png)
![N',N''-{methanediylbis[(6-hydroxybenzene-3,1-diyl)(E)methylylidene]}bis(2-hydroxybenzohydrazide)](/img/structure/B11100328.png)
![2-[2-(5-Nitro-thiophen-2-yl)-vinyl]-benzo[d][1,3]oxazin-4-one](/img/structure/B11100337.png)
![4-amino-2-[4-(3,4-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11100340.png)

![(3E)-N-(4-bromophenyl)-3-{2-[(2-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11100361.png)
![4-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]-3-nitrobenzonitrile](/img/structure/B11100365.png)

![(5E)-3-(3,4-dichlorophenyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11100384.png)
![N-(2,4-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11100389.png)
![((2Z)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazono}-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11100392.png)
![dibutyl[5-chloro-2-(imino-kappaN)-N-phenylpyridine-1(2H)-carboxamidato-kappaN~1~]boron](/img/structure/B11100393.png)
![Methyl 2-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]carbonyl}amino)-3,3,3-trifluoro-2-(4-fluorophenoxy)propanoate](/img/structure/B11100395.png)

